![molecular formula C28H24N2O3S B282213 1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE](/img/structure/B282213.png)
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a benzoyl group, a tert-butylphenyl group, and a hydroxy-dihydro-pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the benzoyl and tert-butylphenyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The final step involves the cyclization to form the hydroxy-dihydro-pyrrolone structure under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and the hydroxy-dihydro-pyrrolone structure are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-methylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds that may have different alkyl or aryl substituents.
Properties
Molecular Formula |
C28H24N2O3S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H24N2O3S/c1-28(2,3)19-15-13-17(14-16-19)23-22(24(31)18-9-5-4-6-10-18)25(32)26(33)30(23)27-29-20-11-7-8-12-21(20)34-27/h4-16,23,31H,1-3H3/b24-22- |
InChI Key |
UZQMEPAYFHVDOF-GYHWCHFESA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


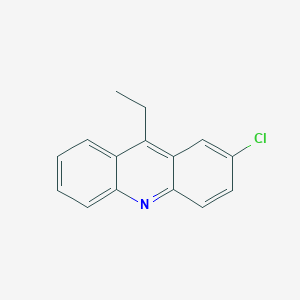
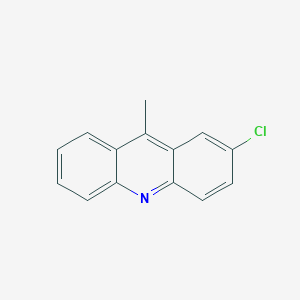
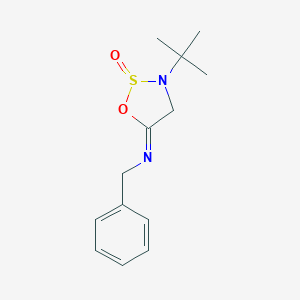
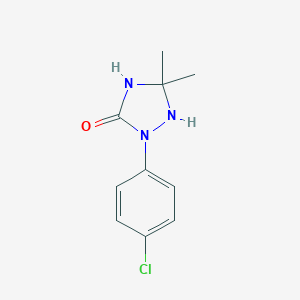
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
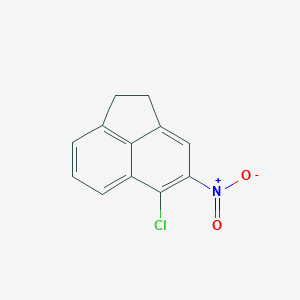
![(21-hydroxy-21-phenyl-3,20-dithia-10,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4,6,8,11,14,16,18-heptaen-11-yl)-phenylmethanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)
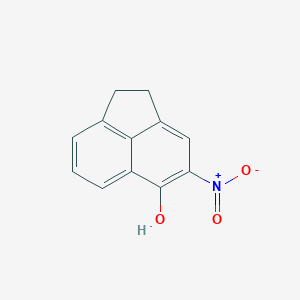
![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)
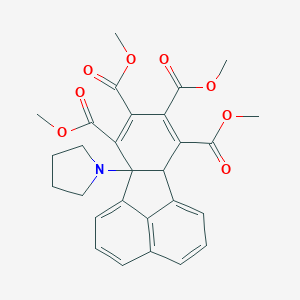
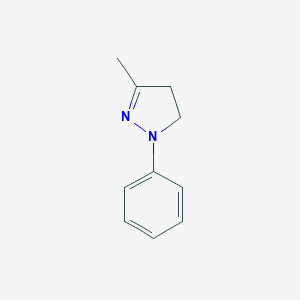
![[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B282149.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
